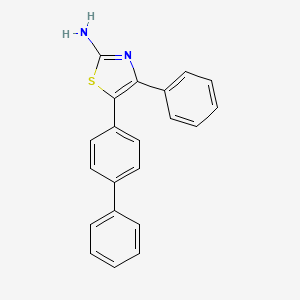

![molecular formula C18H22N4O2 B5009314 2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5009314.png)

2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves multistep chemical reactions including cyclization, chlorination, and aminization processes. For instance, derivatives have been synthesized by cyclization of specific precursors in the presence of Ni(NO3)2, highlighting the crucial role of metal catalysts in the formation of the pyrazolopyrimidine scaffold (Repich et al., 2017). Additionally, the use of ultrasound has been explored to efficiently synthesize substituted pyrazolo[1,5-a]pyrimidine derivatives, showcasing an innovative approach to enhancing reaction rates and yields (Kaping et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been elucidated using techniques such as X-ray crystallography, demonstrating the presence of various substituents that influence the compound's physical and chemical properties. For example, the structure of certain derivatives was confirmed through single-crystal X-ray diffraction, providing insights into the compound's geometrical configuration and potential interaction sites (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolopyrimidine derivatives participate in various chemical reactions, including N-alkylation and cyclization, leading to a diverse array of structural variants with different biological activities. The ability to undergo regioselective synthesis and form different substituted products highlights the versatility of these compounds in chemical synthesis (Drev et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as 2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is a therapeutic target to regulate ceramide production in various disease conditions .

Mode of Action

The compound interacts with nSMase2 and inhibits its activity . The inhibition of nSMase2 leads to a decrease in ceramide production, which can have various downstream effects depending on the cellular context .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . By inhibiting nSMase2, the compound reduces the production of ceramides, which are key components of this pathway .

Pharmacokinetics

Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The inhibition of nSMase2 and the subsequent decrease in ceramide production can have various molecular and cellular effects. For example, ceramides play a role in cell signaling and apoptosis, so reducing their levels could potentially affect these processes .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-11(2)19-17-8-12(3)20-18-10-14(21-22(17)18)13-6-7-15(23-4)16(9-13)24-5/h6-11,19H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYDOLVNJSXQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NC(C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

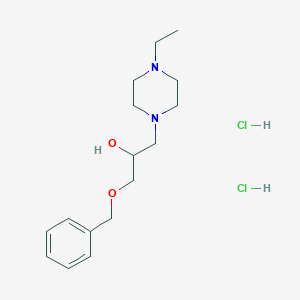

![2-[isopropyl(methyl)amino]ethyl 2,2-diphenylpropanoate hydrochloride](/img/structure/B5009232.png)

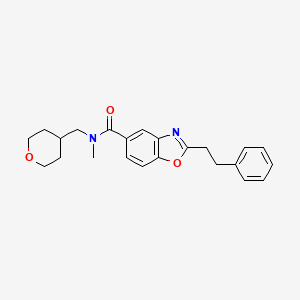

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5009239.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5009289.png)

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5009294.png)

![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009300.png)

![2-[benzyl(2-chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B5009307.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5009313.png)

![1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5009322.png)

![(4aS*,8aR*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5009330.png)

![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methyl-4-phenylpiperazine](/img/structure/B5009350.png)

![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)